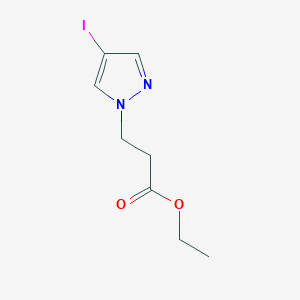
ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
Descripción general
Descripción
Ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H11IN2O2 and its molecular weight is 294.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research by Flores et al. (2014) demonstrates efficient heterocyclization leading to new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, using ethyl 3-(1H-pyrazol-3-yl)propanoate derivatives.
Reactivity with Hydrazines
The work of Mikhed’kina et al. (2009) explored the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, which is relevant to understanding the reactivity of ethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate.
Antimicrobial Applications
Banoji et al. (2022) Banoji et al., 2022 reported a synthesis method involving similar compounds that demonstrated significant antibacterial and antifungal activity.
Molecular Design
Matiichuk et al. (2008) Matiichuk et al., 2008 described the molecular design involving reactions of similar pyrazole derivatives, which is relevant for designing molecules based on this compound.
Structural Analysis
Kumarasinghe et al. (2009) Kumarasinghe et al., 2009 performed single-crystal X-ray analysis on similar pyrazole compounds, providing insights into the structural characterization that could be applied to this compound.
Synthesis Methodologies
Patel et al. (1991) Patel et al., 1991 discussed a synthesis method that could potentially be adapted for the synthesis of this compound.
Anti-Cancer Activity
Liu et al. (2019) Liu et al., 2019 synthesized a heterocyclic compound using similar methodology and assessed its anti-cancer activity, suggesting potential cancer research applications for this compound.
Polymorphism Studies
Vogt et al. (2013) Vogt et al., 2013 conducted a study on polymorphic forms of a similar compound, which could be relevant for understanding the polymorphism of this compound.
Propiedades
IUPAC Name |
ethyl 3-(4-iodopyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-2-13-8(12)3-4-11-6-7(9)5-10-11/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMMTVRXZJHHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
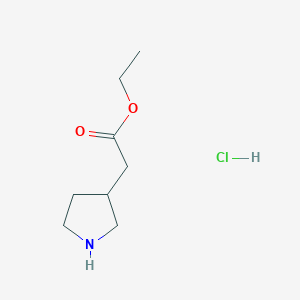
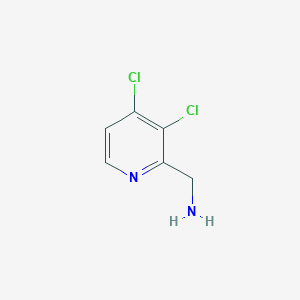
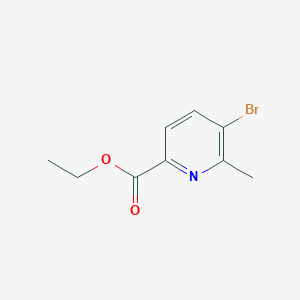


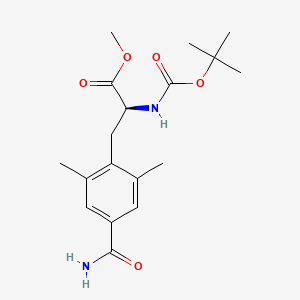
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
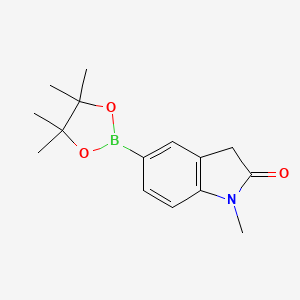
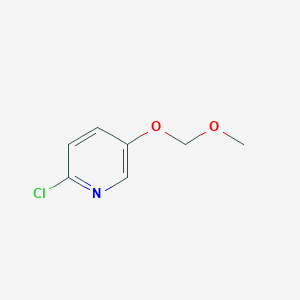

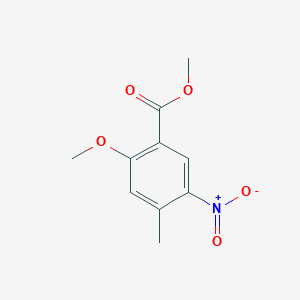
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)
